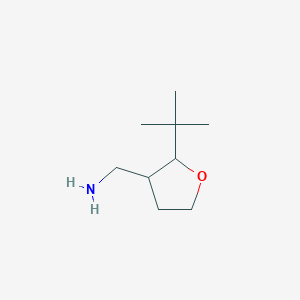

(2-Tert-butyloxolan-3-yl)methanamine

Description

Significance of Amines in Heterocyclic Systems

Amines are fundamental organic functional groups derived from ammonia (B1221849), characterized by a nitrogen atom with a lone pair of electrons. mdpi.com This electron pair endows amines with basicity and nucleophilicity, properties that are central to their diverse chemical reactivity. mdpi.com When incorporated into a heterocyclic ring system—a cyclic compound containing atoms of at least two different elements in its ring—the resulting heterocyclic amines exhibit a unique and often enhanced range of chemical and biological activities. acs.org

Strategic Role of Substituted Oxolanes as Chiral Scaffolds in Organic Synthesis

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a common structural motif in a wide variety of natural products and biologically relevant compounds. nih.gov Substituted tetrahydrofurans are found in numerous classes of natural products, including lignans, polyether ionophores, and macrodiolides, which exhibit a broad spectrum of biological activities such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov

A key aspect of substituted oxolanes in organic synthesis is their utility as chiral scaffolds. Chirality, or "handedness," is a fundamental property of many biological molecules, and the synthesis of enantiomerically pure compounds is a major focus of modern synthetic chemistry. wikipedia.org Chiral oxolanes can be prepared from readily available starting materials from the "chiral pool"—naturally occurring enantiomerically pure compounds like carbohydrates and terpenes. nih.gov These chiral building blocks can then be used to control the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with specific three-dimensional arrangements. The development of stereoselective methods for the construction of substituted tetrahydrofurans is an active area of research, with numerous strategies developed to control the relative and absolute stereochemistry of substituents on the oxolane ring. nih.gov

Research Landscape of (2-Tert-butyloxolan-3-yl)methanamine and Related Aminated Tetrahydrofuran Architectures

Direct and detailed research on "this compound" is not extensively documented in publicly available scientific literature. However, the research landscape for structurally related aminated tetrahydrofuran architectures is rich and provides a strong basis for understanding the potential synthesis and applications of this specific compound. The synthesis of 2,3-disubstituted tetrahydrofurans, which is the core structure of the target molecule, is a well-explored area of organic synthesis.

Numerous stereoselective methods have been developed to construct these systems. These methods often involve cyclization reactions of acyclic precursors, cycloadditions, or the functionalization of existing furan (B31954) or dihydrofuran rings. For instance, the synthesis of 3-aminomethyltetrahydrofuran has been reported, providing a potential synthetic pathway to related structures. google.com The general approach often involves the introduction of a nitrogen-containing functional group, such as a nitrile or an azide (B81097), which can then be reduced to the corresponding amine.

The tert-butyl group at the 2-position of the oxolane ring in "this compound" is a sterically bulky substituent. Its presence would likely influence the stereochemical outcome of synthetic reactions, potentially directing the stereochemistry of the adjacent aminomethyl group at the 3-position. The synthesis of such a structure would likely employ asymmetric synthesis techniques to control the chirality at both the C2 and C3 positions of the oxolane ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butyloxolan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)8-7(6-10)4-5-11-8/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPFBCZZZJBRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(CCO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Tert Butyloxolan 3 Yl Methanamine

Retrosynthetic Analysis and Key Disconnections for the (2-Tert-butyloxolan-3-yl)methanamine Core

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. google.com For this compound, the primary disconnections focus on the carbon-heteroatom and key carbon-carbon bonds that form the oxolane ring and attach the substituents.

The most logical initial disconnection is at the C-N bond of the aminomethyl group, which simplifies the target molecule to a functionalized oxolane precursor. This disconnection corresponds to a forward reaction of aminomethylation. A further key disconnection breaks the oxolane ring, typically between the oxygen and a carbon atom (C-O bond) or an adjacent C-C bond. organic-chemistry.orgresearchgate.net

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-N bond: The primary amine can be retrosynthetically disconnected to a corresponding electrophile, such as a hydroxymethyl or halomethyl group, which in the forward sense can be converted to the amine. This leads to a precursor like (2-tert-butyloxolan-3-yl)methanol or a 3-(halomethyl)-2-tert-butyloxolane.

Disconnection of the Oxolane Ring: The tetrahydrofuran (B95107) ring can be disconnected through several approaches. A common strategy involves a disconnection of a C-O bond, which points towards an intramolecular cyclization of a diol or a halo-alcohol as the forward reaction. Alternatively, a C-C bond disconnection might suggest an aldol-type reaction or a Michael addition to form a key intermediate.

Disconnection of the C-C bond for the tert-Butyl Group: The bond connecting the bulky tert-butyl group to the oxolane ring is another strategic point for disconnection. This suggests the addition of a tert-butyl nucleophile (e.g., tert-butyl Grignard or organolithium reagent) to an appropriate electrophilic precursor, such as a lactone or an aldehyde.

These disconnections lead to simplified and readily accessible starting materials. The choice of the specific forward reactions will be dictated by the desired stereochemistry of the final product.

| Disconnection | Synthon | Synthetic Equivalent |

| C3-CH2NH2 | -CH2NH2 | Nitrile (-CN), Azide (B81097) (-N3), Phthalimide (B116566) |

| Oxolane Ring (C-O) | Hydroxybutyl cation | 1,4-diol, Epoxy alcohol |

| C2-tert-Butyl | tert-Butyl anion | tert-Butylmagnesium chloride, tert-Butyllithium |

Stereoselective Synthesis of the Oxolane Ring System

The control of stereochemistry during the formation of the 2,3-disubstituted oxolane ring is a critical aspect of the synthesis of this compound. Various modern synthetic methods can be employed to achieve high levels of stereoselectivity.

Asymmetric Alkylation and Cyclization Approaches

Asymmetric alkylation of a suitable precursor followed by cyclization is a powerful strategy to establish the stereocenters on the oxolane ring. This approach often involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation step. For instance, the alkylation of an enolate derived from a chiral ester or amide can proceed with high diastereoselectivity. Subsequent reduction and intramolecular cyclization would then yield the desired stereoisomer of the oxolane ring.

Phase-transfer catalysts have also been successfully employed in the asymmetric alkylation of prochiral substrates, offering a route to enantiomerically enriched intermediates that can be further elaborated to the target oxolane.

Chiral Auxiliary-Mediated Synthesis of Oxolane Precursors

Chiral auxiliaries are temporarily incorporated into the substrate to control the stereochemistry of a reaction and are subsequently removed. Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries. In the context of synthesizing the this compound core, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective formation of C-C or C-O bonds that are crucial for constructing the oxolane ring.

For example, an aldol (B89426) reaction between an enolate bearing a chiral auxiliary and a suitable aldehyde can establish the relative stereochemistry of the hydroxyl and alkyl groups. Subsequent functional group manipulations and cyclization can then lead to the stereodefined oxolane ring. The choice of the auxiliary and the reaction conditions are critical for achieving high levels of diastereoselectivity.

Organocatalytic and Metal-Catalyzed Enantioselective Routes to Substituted Oxolanes

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the enantioselective synthesis of heterocyclic compounds, including substituted oxolanes. These methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalytic approaches, such as those employing chiral amines or phosphoric acids, can catalyze reactions like Michael additions or aldol reactions to construct the oxolane precursors with high enantioselectivity. For instance, a double Michael addition strategy using a chiral amine catalyst can lead to highly substituted tetrahydrofurans.

Metal-catalyzed reactions, particularly those involving palladium, rhodium, iridium, and copper, have been extensively developed for the stereoselective synthesis of tetrahydrofurans. nih.gov Palladium-catalyzed Heck reactions, for example, can be used to construct the oxolane ring with good control over the stereochemistry. google.com Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated precursors can provide access to chiral tetrahydrofuran derivatives. researchgate.net

| Method | Catalyst/Auxiliary | Key Transformation | Stereocontrol |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Alkylation of a prochiral enolate | Enantioselective |

| Chiral Auxiliary | Evans Oxazolidinone | Aldol reaction | Diastereoselective |

| Organocatalysis | Chiral Amine | Michael addition | Enantioselective |

| Metal Catalysis | Palladium Complex | Intramolecular Heck reaction | Diastereoselective |

Introduction of the tert-Butyl Substituent: Regioselectivity and Diastereocontrol

The introduction of the bulky tert-butyl group at the C2 position of the oxolane ring with the correct stereochemistry is a significant synthetic challenge. The steric hindrance of the tert-butyl group can influence the reactivity and selectivity of the reactions.

One common strategy involves the addition of a tert-butyl organometallic reagent, such as tert-butylmagnesium chloride or tert-butyllithium, to an electrophilic precursor. For example, the addition to a lactone or a suitably protected 2-formyloxolane derivative can install the tert-butyl group. The diastereoselectivity of such additions can often be controlled by the existing stereocenters in the substrate or by the use of chiral ligands or auxiliaries.

Alternatively, the tert-butyl group can be incorporated from the beginning of the synthetic sequence. For instance, a starting material already containing the tert-butyl group can be used to construct the oxolane ring around it. This approach can simplify the control of regioselectivity, but the stereocontrol during the ring formation remains a critical aspect. Friedel-Crafts alkylation of aromatic precursors with tert-butyl alcohol has also been reported for the synthesis of tert-butylated compounds, although this is less directly applicable to the aliphatic oxolane core. researchgate.net

Aminomethylation Strategies at the C3 Position of the Oxolane Ring

The final key transformation in the synthesis of this compound is the introduction of the aminomethyl group at the C3 position. Several methods are available for this transformation, and the choice depends on the nature of the precursor and the desired stereochemical outcome.

A common and efficient method is the reduction of a nitrile group at the C3 position. The nitrile can be introduced via nucleophilic substitution with a cyanide salt on a suitable precursor, such as a 3-(halomethyl) or 3-(tosyloxymethyl) oxolane. Subsequent reduction of the nitrile, typically with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the primary amine. google.compatsnap.com

Another strategy involves the reductive amination of a 3-formyloxolane derivative. This two-step, one-pot procedure involves the reaction of the aldehyde with ammonia (B1221849) or an ammonia equivalent to form an imine, which is then reduced in situ to the amine. Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The stereochemical outcome of the reduction can be influenced by the substrate and the reaction conditions.

Alternative methods include the Gabriel synthesis, which involves the reaction of a 3-(halomethyl)oxolane with potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. This method is known for providing clean products without over-alkylation.

| Precursor Functional Group at C3 | Reagents for Aminomethylation | Product |

| -CH2X (X = Halogen, OTs) | 1. KCN; 2. LiAlH4 or H2/Catalyst | -CH2NH2 |

| -CHO | 1. NH3; 2. Reducing agent (e.g., NaBH3CN) | -CH2NH2 |

| -CH2X (X = Halogen) | 1. Potassium Phthalimide; 2. Hydrazine | -CH2NH2 |

Reductive Amination Protocols for Aldehyde/Ketone Precursors

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds. numberanalytics.comnumberanalytics.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. numberanalytics.com For the synthesis of this compound, the key precursor is (2-Tert-butyloxolan-3-yl)carbaldehyde.

The synthesis of this aldehyde precursor can be envisioned through several routes, including the oxidation of the corresponding primary alcohol, (2-Tert-butyloxolan-3-yl)methanol. This alcohol can be prepared through established methods for the synthesis of substituted tetrahydrofurans.

Once the aldehyde is obtained, it can be subjected to reductive amination with ammonia or a protected ammonia equivalent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option that is compatible with a wide range of functional groups. organic-chemistry.orgacs.org Other common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation. numberanalytics.com The reaction conditions, such as solvent and the presence of an acid catalyst, can be optimized to achieve high yields. numberanalytics.com Polar solvents like methanol (B129727) or ethanol (B145695) can facilitate the initial condensation step. numberanalytics.com

The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine, which is then reduced by the hydride reagent to the final primary amine. nih.gov

| Entry | Reducing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid | 25 | 85 |

| 2 | NaBH₄ | Methanol (MeOH) | None | 0-25 | 78 |

| 3 | H₂/Pd-C | Ethanol (EtOH) | None | 25 | 92 |

| 4 | α-picoline-borane | Water | Acetic Acid | 25 | 88 |

| 5 | H₂/Raney Ni | Ammonia/Methanol | None | 50 | 90 |

This table presents hypothetical data for the optimization of the reductive amination of (2-Tert-butyloxolan-3-yl)carbaldehyde, based on typical conditions for such reactions.

Nitrile Reduction Pathways to Primary Amines

The reduction of a nitrile group offers a direct and efficient pathway to primary amines. This approach necessitates the synthesis of the precursor, (2-Tert-butyloxolan-3-yl)carbonitrile. This nitrile can potentially be prepared from the corresponding primary alcohol via a two-step sequence involving conversion to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a cyanide salt.

A variety of reducing agents are effective for the conversion of nitriles to primary amines. prutor.ai Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective and typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). prutor.ai Catalytic hydrogenation over catalysts like Raney nickel or platinum oxide is another powerful method, often requiring elevated pressures of hydrogen gas. prutor.ai

More recent methods have focused on milder and more selective reagents. For instance, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, has been shown to be an effective catalyst for nitrile reduction. organic-chemistry.orgresearchgate.net This method is advantageous due to its tolerance of various functional groups and its operational simplicity. organic-chemistry.org

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiAlH₄ | Tetrahydrofuran (THF) | 65 | 1 | 90 |

| 2 | H₂/Raney Ni | Methanol/Ammonia | 80 | 50 | 95 |

| 3 | H₂/PtO₂ | Acetic Acid | 25 | 3 | 88 |

| 4 | NiCl₂/NaBH₄ | Methanol (MeOH) | 25 | 1 | 82 |

| 5 | NaBH₄/LiBH₄ | Tetrahydrofuran (THF) | 25 | 1 | 85 |

This table presents hypothetical data for the reduction of (2-Tert-butyloxolan-3-yl)carbonitrile, based on established protocols for nitrile reduction.

Functional Group Transformations via Rearrangement Reactions (e.g., Curtius, Hofmann)

Rearrangement reactions provide an alternative strategy for the synthesis of primary amines from carboxylic acid derivatives, with the key advantage of producing an amine with one less carbon atom than the starting material.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine. nih.govnih.govwikipedia.org The required precursor for this route is (2-Tert-butyloxolan-3-yl)carboxylic acid. This carboxylic acid can be synthesized by the oxidation of the corresponding primary alcohol or aldehyde. The carboxylic acid is then converted to the acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by conversion to the acid chloride followed by reaction with sodium azide. nih.gov The subsequent rearrangement to the isocyanate is often followed by trapping with a nucleophile. For the synthesis of the primary amine, the isocyanate is hydrolyzed with aqueous acid or base. nih.gov A significant advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups. wikipedia.org

The Hofmann rearrangement provides another route from a carboxylic acid derivative, in this case, a primary amide, to a primary amine with one fewer carbon atom. nih.govnrochemistry.comwikipedia.org The precursor for this pathway is (2-Tert-butyloxolan-3-yl)carboxamide, which can be prepared from the corresponding carboxylic acid. The amide is treated with bromine or another halogenating agent in the presence of a strong base, such as sodium hydroxide. masterorganicchemistry.com This generates an N-bromoamide intermediate which, upon further deprotonation, rearranges to an isocyanate. masterorganicchemistry.com Similar to the Curtius rearrangement, the isocyanate is then hydrolyzed to the target primary amine. wikipedia.org

| Rearrangement | Precursor | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Curtius | (2-Tert-butyloxolan-3-yl)carboxylic acid | DPPA or SOCl₂/NaN₃, Heat | Isocyanate | This compound |

| Hofmann | (2-Tert-butyloxolan-3-yl)carboxamide | Br₂/NaOH | Isocyanate | This compound |

This table summarizes the key aspects of the Curtius and Hofmann rearrangements for the synthesis of this compound.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.

A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the target molecule, a convergent approach could involve the synthesis of a suitably functionalized tetrahydrofuran ring and a separate aminomethyl fragment, followed by their coupling. For example, a Grignard reagent derived from a protected aminomethyl halide could be added to a 2-tert-butyloxolan-3-one precursor.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related target molecules. In the context of the target compound, a divergent approach would be highly valuable for generating a library of related compounds for structure-activity relationship (SAR) studies. For instance, (2-Tert-butyloxolan-3-yl)carbaldehyde could serve as a key intermediate. Reductive amination with different amines would lead to a variety of secondary and tertiary amines. Alternatively, the aldehyde could be oxidized to the carboxylic acid, which could then be converted to a range of amides or esters.

Process Optimization and Scale-Up Considerations for Laboratory Synthesis

Transitioning a laboratory-scale synthesis to a larger scale requires careful optimization of several parameters to ensure safety, efficiency, and reproducibility. enamine.net

Key Optimization Parameters:

Reagent Stoichiometry and Addition Rate: Minimizing the excess of reagents is crucial for cost-effectiveness and to simplify purification. The rate of addition of reagents can also significantly impact reaction selectivity and exothermicity.

Solvent Selection and Concentration: The choice of solvent can influence reaction rates, selectivity, and product solubility. Higher concentrations are generally preferred for scale-up to improve throughput, but this can also lead to issues with heat dissipation and mixing.

Temperature and Pressure Control: Precise control of temperature is critical, especially for exothermic reactions. On a larger scale, efficient heat transfer becomes more challenging. For hydrogenations, optimizing the hydrogen pressure is important for both safety and reaction efficiency.

Catalyst Selection and Loading: For catalytic reactions, such as catalytic hydrogenation or some reductive aminations, the choice of catalyst and its loading are key factors. Heterogeneous catalysts are often preferred for ease of separation on a larger scale. Catalyst stability and reusability are also important considerations.

Work-up and Purification: The purification method must be scalable. While chromatography is common in the laboratory, crystallization, distillation, or extraction are often more practical for larger quantities. The development of a robust crystallization procedure can significantly simplify the isolation of the final product in high purity.

Safety Considerations:

On a larger scale, potential hazards such as exotherms, the use of flammable solvents, and the handling of pyrophoric or toxic reagents must be carefully managed. A thorough risk assessment should be conducted before any scale-up is attempted.

Stereochemical Investigations and Conformational Analysis of 2 Tert Butyloxolan 3 Yl Methanamine

Absolute Configuration Determination Methodologies: A Methodological Overview in the Absence of Specific Data

The determination of the absolute configuration of a chiral molecule is fundamental to understanding its stereochemical identity. Standard and powerful techniques are routinely employed for this purpose.

Relative Stereochemistry and Diastereomeric Relationships within the Oxolane Scaffold

The (2-Tert-butyloxolan-3-yl)methanamine molecule possesses two chiral centers at the C2 and C3 positions of the oxolane ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between, for example, the (2R,3R) and (2R,3S) isomers is diastereomeric.

The relative stereochemistry (cis or trans) refers to the spatial orientation of the tert-butyl group at C2 and the aminomethyl group at C3 relative to each other. In the cis-isomers, these two substituents are on the same face of the oxolane ring, while in the trans-isomers, they are on opposite faces. The synthesis of such substituted oxolanes often yields mixtures of diastereomers, and the ratio can be influenced by the reaction conditions and the steric hindrance imposed by the bulky tert-butyl group. However, without experimental data, the specific diastereomeric relationships and their relative stabilities for this compound remain undetermined.

Conformational Preferences and Dynamics of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain.

Puckering Modes and Ring Flexibilities:The puckering of the oxolane ring is typically described by two main conformations: the envelope (C_s symmetry), where one atom is out of the plane of the other four, and the twist (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations can rapidly interconvert.

The presence of bulky substituents, such as the tert-butyl group at the C2 position, is expected to have a significant influence on the conformational equilibrium of the oxolane ring in this compound. The large steric demand of the tert-butyl group would likely favor conformations that place it in a pseudo-equatorial position to minimize steric interactions with the rest of the ring. However, the exact puckering mode, the energy barriers to interconversion, and the influence of the C3 aminomethyl substituent can only be determined through detailed computational modeling or specific NMR spectroscopic studies (e.g., Nuclear Overhauser Effect experiments), none of which are available for this compound.

Influence of Substituent Effects on Ring Conformation

The conformation of the five-membered oxolane (tetrahydrofuran) ring in this compound is significantly influenced by the steric demands of the tert-butyl group at the C2 position and the aminomethyl group at the C3 position. The oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope (E) and twist (T) forms. The substituents play a crucial role in determining the lowest energy conformation by minimizing torsional and steric strain.

The voluminous tert-butyl group, due to its large steric footprint, preferentially occupies a pseudo-equatorial position on the oxolane ring to alleviate steric hindrance. chemrxiv.orgrsc.org An axial orientation would lead to significant 1,3-diaxial interactions, destabilizing the conformation. The aminomethyl group at the adjacent C3 position also influences the ring's pucker. The relative orientation of these two substituents (cis or trans) will further dictate the most stable conformation.

Computational studies on analogous substituted five-membered rings have shown that the energy differences between various envelope and twist conformations can be subtle, and the global minimum is highly dependent on the nature and position of the substituents. The presence of a bulky tert-butyl group tends to lock the ring into a more defined conformation compared to less substituted oxolanes. nih.gov

| Isomer | Conformation | Substituent Positions | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Twist (T) | 2-tert-butyl (pseudo-equatorial), 3-aminomethyl (pseudo-equatorial) | 0.00 |

| trans | Envelope (E) | 2-tert-butyl (pseudo-equatorial), 3-aminomethyl (pseudo-axial) | 1.5 - 2.5 |

| cis | Twist (T) | 2-tert-butyl (pseudo-equatorial), 3-aminomethyl (pseudo-axial) | 2.0 - 3.5 |

| cis | Envelope (E) | 2-tert-butyl (pseudo-axial), 3-aminomethyl (pseudo-equatorial) | > 4.0 |

Rotameric Analysis of the Aminomethyl and tert-Butyl Side Chains

The side chains of this compound, the aminomethyl and tert-butyl groups, also exhibit rotational isomerism (rotamers). The conformation of these side chains is not static and is influenced by their interaction with the oxolane ring and with each other.

The rotation around the C3-C(aminomethyl) bond is of particular interest as it determines the spatial orientation of the amino group. The three staggered conformations are generally referred to as gauche (+), gauche (-), and anti. The relative populations of these rotamers are governed by steric interactions with the adjacent tert-butyl group and the oxolane ring. It is anticipated that the rotamer placing the amino group away from the bulky tert-butyl group will be the most populated.

The tert-butyl group, while having internal rotation of its methyl groups, is generally considered to have a more fixed orientation relative to the ring due to its size. However, even slight rotations around the C2-C(tert-butyl) bond can occur to minimize eclipsing interactions with the substituents on the oxolane ring.

The analysis of side-chain rotamers is crucial as the orientation of the functional groups can significantly impact intermolecular interactions, such as hydrogen bonding, which are vital for biological activity and material properties. nih.govwashington.edunih.gov

| Rotamer | Dihedral Angle (H-C3-C-N) | Predicted Population (%) | Key Steric Interactions |

|---|---|---|---|

| Anti | ~180° | ~60% | Minimized interaction with the tert-butyl group |

| Gauche (+) | ~+60° | ~20% | Interaction with the oxolane ring hydrogen |

| Gauche (-) | ~-60° | ~20% | Interaction with the tert-butyl group |

Strategies for Stereoisomer Separation and Enantiopurification

This compound possesses at least two chiral centers (C2 and C3), leading to the existence of four possible stereoisomers (two pairs of enantiomers). The separation of these stereoisomers is essential to evaluate their individual properties. Several strategies can be employed for their separation and enantiopurification.

One common approach is chiral chromatography , which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. yakhak.orgresearchgate.net For amines, derivatization with a chiral agent can enhance the separation. Polysaccharide-based CSPs, for instance, have proven effective for the resolution of a wide range of chiral amines. yakhak.orgresearchgate.net The choice of the mobile phase and the specific CSP are critical for achieving optimal separation.

Another powerful technique is the formation of diastereomeric salts . libretexts.org By reacting the racemic amine with a chiral acid (a resolving agent) such as tartaric acid or camphorsulfonic acid, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic resolution offers a highly selective method for enantiopurification. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the easy separation of the acylated product from the unreacted enantiomer.

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. yakhak.orgresearchgate.net | High resolution, applicable to small quantities. | Requires specialized columns and instrumentation. |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. libretexts.org | Scalable, cost-effective for large quantities. | Success is dependent on finding a suitable resolving agent and crystallization conditions. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation. | High enantioselectivity, mild reaction conditions. | Enzyme selection and optimization may be required. |

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 Tert Butyloxolan 3 Yl Methanamine

High-Resolution Mass Spectrometry for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound, offering the precise mass of the molecular ion to a high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula.

For (2-Tert-butyloxolan-3-yl)methanamine (C₉H₁₉NO), HRMS analysis, likely employing a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion, would be expected to yield a protonated molecular ion [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₉H₁₉NO | 157.14667 |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.15395 |

| [M+Na]⁺ | C₉H₁₉NNaO⁺ | 180.13589 |

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would provide valuable structural information through characteristic fragmentation patterns. Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion.

Loss of the tert-butyl group: Cleavage of the C-C bond can result in the loss of a tert-butyl radical (•C(CH₃)₃) or the formation of the stable tert-butyl cation at m/z 57.0704.

Ring-opening of the oxolane moiety: Following initial fragmentation, the tetrahydrofuran (B95107) ring can undergo cleavage to yield characteristic daughter ions.

By analyzing the accurate masses of these fragment ions, the connectivity of the molecule can be confirmed, providing strong evidence for the proposed structure.

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, HMBC) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For a compound with multiple chiral centers like this compound, multidimensional NMR experiments are essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry.

A standard ¹H NMR spectrum would reveal distinct signals for the tert-butyl protons (a sharp singlet), the aminomethyl protons (-CH₂NH₂), and the protons on the oxolane ring. Due to the presence of the chiral center at C3, the two protons of the aminomethyl group are diastereotopic and would be expected to appear as two distinct signals, each likely a doublet of doublets due to geminal coupling and coupling to the proton at C3. Similarly, the protons on the oxolane ring would exhibit complex splitting patterns due to both geminal and vicinal couplings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Diastereomer of this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~0.9 - 1.1 (s, 9H) | ~25 - 28 |

| C (CH₃)₃ | - | ~32 - 35 |

| C2 | - | ~85 - 90 |

| C3 | ~2.0 - 2.5 (m, 1H) | ~45 - 50 |

| C4 | ~1.6 - 2.0 (m, 2H) | ~28 - 32 |

| C5 | ~3.6 - 4.0 (m, 2H) | ~67 - 72 |

| -CH₂NH₂ | ~2.7 - 3.1 (m, 2H, diastereotopic) | ~42 - 47 |

| -NH₂ | ~1.5 - 2.5 (br s, 2H) | - |

To unambiguously assign these signals and determine the molecular structure, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to trace the connectivity of protons within the oxolane ring and to confirm the coupling between the C3 proton and the aminomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon signal for each protonated carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY is critical for determining the relative stereochemistry (cis or trans) of the substituents at C2 and C3. For the trans isomer, a NOE would be expected between the proton at C3 and the tert-butyl group, while for the cis isomer, a NOE between the C3 proton and the C2 proton (if present on the same face) or other ring protons would be more likely.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-H bonds of the aliphatic groups.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would provide complementary information, particularly for the C-C skeletal vibrations and the symmetric C-H bending modes of the tert-butyl group.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | 3400 - 3250 | Medium (IR), Weak (Raman) |

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2980 - 2850 | 2980 - 2850 | Strong (IR & Raman) |

| N-H Bend (scissoring) | 1650 - 1580 | 1650 - 1580 | Medium (IR), Weak (Raman) |

| C-H Bend (tert-butyl, symmetric) | ~1365 | ~1365 | Strong (IR), Medium (Raman) |

| C-O-C Stretch (asymmetric) | 1150 - 1050 | Weak | Strong (IR) |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium-Weak (IR & Raman) |

| N-H Wag | 910 - 665 | - | Broad, Strong (IR) |

The presence of the two N-H stretching bands would confirm the primary nature of the amine. The strong C-O-C stretching band is a hallmark of the ether functional group within the tetrahydrofuran ring.

Advanced UV-Vis Spectroscopy for Electronic Transitions (if applicable)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The applicability of this technique is dependent on the presence of chromophores—typically conjugated π-systems or functional groups with non-bonding electrons that can undergo n→π* transitions.

This compound is a fully saturated aliphatic molecule. It lacks π-bonds and therefore does not possess a traditional chromophore that would absorb in the standard UV-Vis range (200-800 nm). The only possible electronic transitions are:

n → σ transitions:* Involving the non-bonding electrons on the nitrogen and oxygen atoms.

σ → σ transitions:* Involving the electrons in the C-C, C-H, C-N, and C-O single bonds.

These transitions are high in energy and their corresponding absorptions occur in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. While some weak absorption for the tetrahydrofuran moiety may be observed near the 200 nm cutoff of standard spectrophotometers, advanced UV-Vis spectroscopy is generally not a primary technique for the routine characterization or quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Hyphenated chromatographic and spectrometric techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight, this compound is sufficiently volatile for GC analysis. A non-polar or mid-polar capillary column (e.g., DB-5ms) would likely be used for separation. The primary amine functional group can sometimes lead to peak tailing on standard silica-based columns; therefore, a base-deactivated column or derivatization of the amine (e.g., by acylation or silylation) might be employed to improve peak shape and resolution. The mass spectrometer detector would provide mass spectra for the main peak and any separated impurity peaks, allowing for their identification by comparing their fragmentation patterns to spectral libraries or by interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly if derivatization for GC is undesirable or if impurities are non-volatile or thermally labile. Reversed-phase chromatography on a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure protonation of the amine for good peak shape and ESI efficiency, would be a typical starting point. The high-resolution mass spectrometer would again serve as a highly specific and sensitive detector for identifying impurities based on their accurate masses.

Table 4: Hypothetical Impurity Profile for this compound by LC-MS

| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Possible Origin |

| 3.5 | 158.1540 | This compound | Product |

| 2.8 | 144.1386 | (2-Tert-butyloxolan-3-yl)methanol | Precursor/Hydrolysis |

| 4.2 | 156.1389 | Dehydrogenation byproduct | Side reaction |

| 5.1 | 172.1696 | N-formyl derivative | Reaction with solvent (e.g., formic acid) |

These techniques provide a robust assessment of the compound's purity, which is critical for its use in further applications, and offer insights into the reaction pathways by identifying byproducts.

Reactivity Profiles, Derivatization, and Functionalization of 2 Tert Butyloxolan 3 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group in (2-tert-butyloxolan-3-yl)methanamine is a key site for nucleophilic reactions, allowing for a wide range of derivatization and functionalization strategies.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with various electrophilic reagents.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) would yield the corresponding amides. The steric hindrance from the adjacent tert-butyl group might necessitate slightly more forcing reaction conditions compared to unhindered primary amines.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base would produce sulfonamides. These derivatives are often crystalline solids and can be useful for characterization.

Carbamoylation: Reaction with isocyanates would lead to the formation of substituted ureas (carbamides), while reaction with carbamoyl (B1232498) chlorides would yield carbamates.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |

| Carbamoylation | Phenyl isocyanate | Urea |

Data table is based on established reactivity of primary amines.

Introducing alkyl groups to the primary amine can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to over-alkylation.

Reductive Amination (Reductive Alkylation): This is a more controlled method for preparing secondary or tertiary amines. masterorganicchemistry.comlibretexts.org The primary amine first condenses with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comorganic-chemistry.orgnih.gov This two-step, one-pot process is highly efficient for producing a wide range of N-substituted amines. nih.gov

| Amine Product | Carbonyl Precursor | Reducing Agent Example |

| Secondary Amine | Aldehyde (e.g., Acetaldehyde) | Sodium triacetoxyborohydride |

| Secondary Amine | Ketone (e.g., Acetone) | Sodium cyanoborohydride |

| Tertiary Amine | Sequential reaction with two different carbonyls | Sodium triacetoxyborohydride |

Data table is based on the principles of reductive amination. masterorganicchemistry.comorganic-chemistry.org

The primary amine can participate in condensation reactions and serve as a building block for various nitrogen-containing heterocycles.

Imines and Enamines: The reaction with aldehydes and ketones under dehydrating conditions yields imines (Schiff bases). If the carbonyl compound has an α-hydrogen, the imine can tautomerize to an enamine. These intermediates are crucial in reductive amination strategies.

Nitrogen Heterocycles: The bifunctional nature of the molecule (amine and ether) could potentially be exploited to form more complex heterocyclic systems, although this would depend on the specific reaction partners and conditions.

Electrophilic Activation and Transformations of the Oxolane Ring (if applicable)

The oxolane (tetrahydrofuran) ring is generally stable and relatively unreactive towards electrophiles. However, under certain conditions, transformations can be induced. Ethers can act as weak L-type ligands and are generally σ-donors. wikipedia.org Ring-opening reactions of tetrahydrofuran (B95107) derivatives can occur with strong acids or Lewis acids, often in the presence of a nucleophile. The presence of the bulky tert-butyl group might influence the regioselectivity of such reactions. However, without specific activating groups on the ring, electrophilic transformations are not a predominant reaction pathway.

Cyclization Reactions and Formation of Fused or Bridged Heterocyclic Systems

Intramolecular reactions involving the aminomethyl side chain and a suitably functionalized oxolane ring could lead to the formation of bicyclic structures. For instance, if a leaving group were introduced elsewhere on the oxolane ring, an intramolecular nucleophilic substitution by the amine could lead to a fused or bridged heterocyclic system. Such cyclization reactions are a powerful strategy for building molecular complexity. numberanalytics.com The stereoselective synthesis of substituted tetrahydrofurans is an active area of research, employing various cyclization strategies. nih.govresearchgate.netdocumentsdelivered.com

Metal Coordination Chemistry and Ligand Design Principles

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the primary amine and the oxygen atom of the oxolane ring. This allows it to function as a potential bidentate or monodentate ligand in coordination complexes.

Ligand Behavior: The primary amine group is a strong σ-donor and is expected to be the primary coordination site for most transition metals. scirp.orgresearchgate.net The ether oxygen is a weaker donor but can participate in chelation to form a stable five-membered ring with a metal center (N-C-C-C-O). Transition metal ether complexes are well-documented, with the ether acting as a weak L-type ligand. wikipedia.org The ability of the compound to act as a bidentate N,O-ligand would depend on the metal ion's size, electronic properties, and preferred coordination geometry.

Potential Complexes: It could form complexes with a variety of transition metals, similar to how amino acids form stable chelate complexes. wikipedia.org The steric bulk of the tert-butyl group would likely influence the coordination geometry and the number of ligands that can bind to a metal center, potentially favoring the formation of complexes with lower coordination numbers or specific stereochemistries. The study of such complexes could be relevant in catalysis and materials science. nih.gov

| Potential Donor Atoms | Ligand Type | Potential Metal Ions |

| Nitrogen | Monodentate | Cu(II), Ni(II), Cr(III) |

| Nitrogen, Oxygen | Bidentate (Chelating) | Pd(II), Pt(II), Rh(I) |

This table outlines the potential coordination behavior based on the functional groups present.

Derivatization Strategies for Chromatographic Analysis and Enhanced DetectionThere are no published methods or research findings on the derivatization of this compound for the purpose of chromatographic analysis or to enhance its detection.

Due to the lack of specific data for this compound in the requested areas, this report cannot provide the detailed article as instructed.

Computational and Theoretical Investigations of 2 Tert Butyloxolan 3 Yl Methanamine

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule (the electronic structure).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (2-Tert-butyloxolan-3-yl)methanamine, DFT calculations, employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), would be utilized to obtain the optimized molecular geometry. These calculations would reveal precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to compute key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the lone pair of electrons on the nitrogen atom of the methanamine group is expected to contribute significantly to the HOMO, marking it as a primary site for electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.3 eV |

Note: The data in this table is illustrative and based on typical values for similar amine-substituted heterocyclic compounds.

For situations requiring higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately determining relative energies of different conformers or transition states. For a molecule with flexible components like the oxolane ring and the side chains, high-accuracy calculations are valuable for benchmarking the results obtained from more cost-effective DFT methods. These methods would be particularly useful in resolving small energy differences between various conformations of the molecule.

Conformational Energy Landscape Exploration and Global Minimum Identification

Due to the flexibility of the five-membered oxolane ring and the rotation around the single bonds of the substituents, this compound can exist in multiple conformations. The oxolane ring itself can adopt various puckered forms, most commonly described as envelope and twist conformations. The relative orientation of the bulky tert-butyl group at the C2 position and the methanamine group at the C3 position significantly influences the conformational preference.

A systematic conformational search would be performed to explore the potential energy surface of the molecule. This involves rotating the rotatable bonds and exploring the different puckering states of the ring. Each resulting conformation is then subjected to geometry optimization using a method like DFT. The final, optimized energies of all conformers allow for the identification of the global minimum—the most stable conformation—and the ranking of other low-energy conformers. It is expected that the global minimum conformation will be one that minimizes steric hindrance between the large tert-butyl group and the methanamine side chain. Specifically, a pseudo-equatorial arrangement of these substituents on the oxolane ring is anticipated to be energetically favorable.

Table 2: Relative Energies of Plausible Conformers of this compound

| Conformer | Ring Pucker | Substituent Orientation (C2, C3) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Twist (T) | trans (pseudo-equatorial) | 0.00 |

| 2 | Envelope (E) | trans (pseudo-equatorial) | 0.85 |

| 3 | Twist (T) | cis (pseudo-axial/equatorial) | 2.50 |

| 4 | Envelope (E) | cis (pseudo-axial/equatorial) | 3.10 |

Note: This data is hypothetical, illustrating a plausible energy landscape where steric repulsion dictates conformational stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Chiroptical Properties)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm structural assignments.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Calculations would be performed on the optimized geometry of the global minimum conformer. The predicted chemical shifts can be compared to experimental data to validate the computed structure. For complex molecules, a Boltzmann-averaged chemical shift over the most stable conformers can provide a more accurate prediction.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. While harmonic frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement. The predicted vibrational spectrum helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, N-H bends, and C-O-C stretches of the oxolane ring.

Chiroptical Properties: Since this compound is a chiral molecule, it will exhibit optical activity. Time-dependent DFT (TD-DFT) can be used to predict its electronic circular dichroism (ECD) spectrum. The predicted ECD spectrum is highly sensitive to the absolute configuration of the stereocenters. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry can be used to explore the potential reactivity of this compound. For example, the mechanism of a hypothetical reaction, such as the ring-opening of the oxolane, can be investigated. This involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) that connects them on the potential energy surface. The TS is a first-order saddle point, and its geometry and energy are crucial for understanding the reaction kinetics. The activation energy (the energy difference between the transition state and the reactants) can be calculated, providing a quantitative measure of the reaction barrier. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the desired reactants and products.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, such as water or chloroform. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

These simulations provide insights into how the solvent affects the conformational preferences of the molecule. The methanamine group, for instance, can form hydrogen bonds with protic solvents, which could stabilize certain conformations. MD simulations also allow for the study of intermolecular interactions, such as how molecules of this compound might interact with each other or with other solutes in the solution. The analysis of radial distribution functions from the simulation trajectory can reveal the structure of the solvation shell around the molecule.

Rational Design of Derivatives and Analogs Based on Computational Predictions

As of the latest available data, specific computational and theoretical investigations focused on the rational design of derivatives and analogs of this compound are not present in the public scientific literature. While computational chemistry is a powerful tool for drug discovery and molecular design, it appears that dedicated studies applying these methods to this particular compound have not been published.

The rational design of derivatives and analogs typically involves a multi-step computational workflow. This process often begins with the identification of a biological target and the elucidation of the binding mode of the parent molecule, in this case, this compound. Techniques such as molecular docking and molecular dynamics simulations are employed to predict the binding affinity and interaction patterns between the compound and its putative receptor.

Following the initial binding mode analysis, computational chemists can propose structural modifications to the parent molecule to enhance its desired properties. These modifications can include the introduction of new functional groups, alteration of stereochemistry, or isosteric replacements. The goal of these changes is to improve factors such as binding potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts.

Although no specific examples exist for this compound, the general principles of computational drug design would be applicable. For instance, researchers could explore the impact of substituting the tert-butyl group with other bulky alkyl or aryl groups to probe the steric tolerance of a hypothetical binding pocket. Similarly, modifications to the methanamine moiety could be investigated to optimize hydrogen bonding interactions with a target protein.

The generation of interactive data tables, a common practice in computational studies to present large datasets of predicted properties for designed analogs, is contingent on the existence of such research. In the absence of studies on this compound, no such data can be compiled.

Future research in this area would be necessary to provide the foundational data for the rational design of derivatives and analogs of this compound. Such studies would not only illuminate the structure-activity relationships of this chemical scaffold but also pave the way for the development of novel compounds with potentially valuable applications.

Applications in Organic Synthesis and Advanced Materials

Chiral Building Block in the Synthesis of Complex Organic Molecules

The tetrahydrofuran (B95107) motif is a core structure in a vast array of biologically active natural products and pharmaceuticals. nih.govnih.gov The stereoselective synthesis of substituted tetrahydrofurans is a significant area of research, indicating the high value placed on these scaffolds. nih.govacs.org (2-Tert-butyloxolan-3-yl)methanamine, as a chiral, non-racemic tetrahydrofuran derivative, represents a valuable chiral building block.

The presence of two stereocenters and a reactive aminomethyl group allows for its incorporation into larger, more complex molecules with precise stereochemical control. The tert-butyl group can act as a bulky stereodirecting group, influencing the conformational preferences of the tetrahydrofuran ring and thereby affecting the stereochemical outcome of subsequent reactions at or near the ring. The primary amine can be readily modified through a variety of well-established chemical transformations, including amidation, alkylation, and reductive amination, to introduce further complexity and build diverse molecular frameworks.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Application |

| Acylation | Acyl chloride, anhydride (B1165640) | Amide | Peptide synthesis, formation of complex amides |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amine | Introduction of diverse substituents |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine | Modification of steric and electronic properties |

| Diazotization | NaNO₂, HCl | Diazonium salt (unstable) | Further functional group transformations |

Scaffold for the Design of Novel Organic Catalysts and Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the design of effective chiral catalysts is a central theme. Chiral amines are a well-established class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates.

This compound could serve as a foundational scaffold for a new class of organocatalysts. The primary amine can be the catalytic center, while the chiral tetrahydrofuran backbone provides a well-defined stereochemical environment to induce enantioselectivity in a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The tert-butyl group would likely play a crucial role in creating a specific chiral pocket around the catalytic site, enhancing facial discrimination of the substrate. Further modification of the amine to a secondary or tertiary amine, or its incorporation into more complex structures like thioureas or squaramides, could lead to bifunctional catalysts with enhanced activity and selectivity. mdpi.com

Precursor for Chiral Ligands in Asymmetric Metal-Catalyzed Reactions

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric catalysis. The coordination of a chiral ligand to a metal center creates a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction.

The aminomethyl group of this compound is an excellent starting point for the synthesis of a variety of chiral ligands. For instance, it can be converted into phosphine-amine (P,N) ligands, which are highly effective in a range of metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. The tetrahydrofuran oxygen atom could also participate in coordination to the metal center, creating a tridentate ligand with a well-defined geometry. The steric bulk of the tert-butyl group would be expected to influence the coordination sphere of the metal, which can be a critical factor in achieving high levels of enantioselectivity. The rigidity of the oxolane ring can also be advantageous in ligand design, as it reduces the number of available conformations, leading to more predictable and effective stereochemical control.

Component in the Construction of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The design of molecules capable of self-assembly into predictable and functional architectures is a key goal in this field.

This compound possesses features that make it an interesting candidate for supramolecular chemistry. The primary amine can participate in hydrogen bonding, a fundamental interaction in self-assembly. The tetrahydrofuran oxygen can also act as a hydrogen bond acceptor. By modifying the amine with complementary recognition units, this molecule could be programmed to self-assemble into various supramolecular structures, such as helices, sheets, or capsules. The defined stereochemistry of the molecule would translate into chiral supramolecular assemblies, which could have applications in chiral recognition and separation.

Role in the Development of Advanced Materials, including Dendrimers and Functional Polymers

The incorporation of specific molecular subunits into polymers can impart unique properties to the resulting materials. The tetrahydrofuran moiety, for instance, is a component of various polymers, influencing their physical and chemical characteristics. researchgate.netlaballey.com

This compound could be utilized as a monomer or a functionalizing agent in the synthesis of advanced materials. Its bifunctional nature (amine and the potential for ring-opening polymerization of the tetrahydrofuran under certain conditions) could allow it to be incorporated into the backbone or as a pendant group of a polymer chain. For example, it could serve as a chiral initiator or a chain-terminating agent in polymerization reactions. In the context of dendrimers, this molecule could be used as a chiral core or as a building block for the dendritic branches, leading to the formation of chiral dendrimers with potential applications in catalysis and drug delivery. The presence of the bulky tert-butyl group could influence the packing and morphology of the resulting polymers.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Role of this compound | Potential Properties |

| Polyamide/Polyurea | Monomer (reacting through the amine group) | Chiral polymer with defined stereochemistry |

| Functionalized Polymer | Pendant group (attached via the amine) | Introduction of chirality and a polar group |

| Dendrimer | Chiral core or branching unit | Chiral dendritic structure |

Contribution to Methodology Development in Stereoselective Organic Transformations

The development of new stereoselective reactions often relies on the availability of novel chiral auxiliaries, reagents, and catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org

This compound has the potential to be developed into a new chiral auxiliary. By attaching it to a prochiral substrate via its amine group, the chiral tetrahydrofuran backbone could effectively direct the stereochemical course of a subsequent reaction. The bulky tert-butyl group would likely serve as a powerful stereocontrolling element, blocking one face of the reactive intermediate. After the desired stereoselective transformation, the auxiliary could be cleaved and potentially recycled. The development of new methodologies based on such a readily accessible chiral scaffold would be a valuable contribution to the field of organic synthesis.

Analytical Methodologies for Purity, Enantiomeric Excess, and Structural Integrity of 2 Tert Butyloxolan 3 Yl Methanamine

Chiral Chromatography Techniques (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity of (2-Tert-butyloxolan-3-yl)methanamine. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the choice of technique often depending on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers. nih.gov This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times. For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.gov The separation can be influenced by the choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol mixtures) to reversed-phase or polar organic modes.

Illustrative HPLC Method Parameters for a Chiral Amine:

Column: Chiralpak® AD-H (amylose derivative)

Mobile Phase: n-Hexane/Ethanol (B145695)/Diethylamine (80:20:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 220 nm

Gas Chromatography (GC): For volatile amines, chiral GC offers high resolution and sensitivity. nih.gov Direct enantiomeric separation can be achieved on a chiral capillary column, often one coated with a cyclodextrin (B1172386) derivative. Due to the polar nature of amines, which can lead to peak tailing, derivatization is a common strategy to improve chromatographic performance.

Typical Chiral GC Parameters for a Derivatized Amine:

Column: Rt-βDEXcst™ (derivatized β-cyclodextrin)

Carrier Gas: Helium

Injector Temperature: 250 °C

Oven Program: 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min

Detector: Flame Ionization Detector (FID)

Interactive Data Table: Hypothetical Chiral Separation Data for this compound Enantiomers

| Technique | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 8.5 min | 9.8 min | 2.1 |

| GC (derivatized) | Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin | Helium | 12.3 min | 12.9 min | 1.8 |

Chromatographic-Mass Spectrometric Coupling Techniques for Impurity Profiling and Trace Analysis

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the identification and quantification of impurities in this compound. ijsdr.org These methods provide both chromatographic separation and mass spectrometric information, which aids in the structural elucidation of unknown impurities.

GC-MS for Volatile Impurities: GC-MS is highly effective for identifying volatile and semi-volatile organic impurities that may arise from starting materials, intermediates, or side reactions during the synthesis. thermofisher.com The electron ionization (EI) mode in MS provides fragmentation patterns that can be compared against spectral libraries for impurity identification.

Potential Impurities Detectable by GC-MS:

Residual solvents from the synthesis.

Unreacted starting materials.

By-products from side reactions.

LC-MS for Non-Volatile Impurities: For non-volatile or thermally labile impurities, LC-MS is the method of choice. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate molecular ions, providing molecular weight information of the impurities. ijsdr.org

Interactive Data Table: Hypothetical Impurity Profile of this compound by GC-MS

| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity | Potential Origin |

| 5.2 | 73 | Trimethylamine | Reagent impurity |

| 8.9 | 128 | N-formyl-(2-Tert-butyloxolan-3-yl)methanamine | Side reaction with solvent |

| 11.5 | 157 | (2-Tert-butyloxolan-3-yl)methanol | Incomplete amination |

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection Limits

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical technique. mdpi.com For this compound, derivatization can be employed to:

Improve GC performance: The primary amine can be converted to a less polar derivative (e.g., an amide or a silyl (B83357) derivative) to reduce peak tailing and improve volatility.

Enhance detection: A chromophore or fluorophore can be introduced to increase the sensitivity of UV or fluorescence detection in HPLC.

Enable chiral separation: Reaction with a chiral derivatizing agent creates a pair of diastereomers from the enantiomers, which can then be separated on a non-chiral column.

Common Derivatizing Agents for Primary Amines:

For GC: Trifluoroacetic anhydride (B1165640) (TFAA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For HPLC (UV/Fluorescence): Dansyl chloride, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

For Chiral Derivatization: Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

Quality Control and Validation of Synthetic Batches in Research and Development

A robust quality control (QC) and validation strategy is essential to ensure the consistency and reliability of the synthesis of this compound. This involves the validation of the analytical methods used for its characterization. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH).

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A comprehensive QC program for synthetic batches of this compound would involve a suite of these validated analytical methods to confirm identity, purity, enantiomeric excess, and impurity profile for each batch produced.

Future Directions and Emerging Research Avenues for 2 Tert Butyloxolan 3 Yl Methanamine Research

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of (2-Tert-butyloxolan-3-yl)methanamine and its derivatives will likely prioritize sustainability and efficiency. Green chemistry principles are expected to be central to the development of new synthetic routes, focusing on atom economy, the use of renewable resources, and the reduction of hazardous waste. nih.govrsc.org

Key areas of exploration will include: